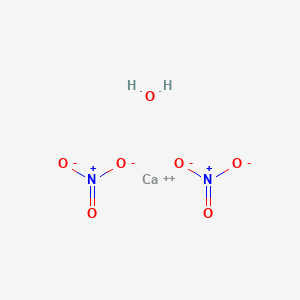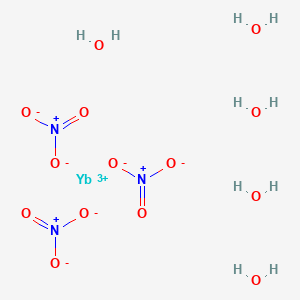
Calcium nitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium nitrate hydrate, also known as calcium nitrate tetrahydrate, is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). It is a colorless, hygroscopic solid that readily absorbs moisture from the air. This compound is primarily used as a component in fertilizers due to its high solubility in water and its ability to provide essential nutrients, calcium and nitrogen, to plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium nitrate hydrate can be synthesized through several methods:
Reaction of Calcium Carbonate with Nitric Acid: This method involves reacting calcium carbonate (usually in the form of limestone) with nitric acid. The reaction is as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction of Ammonium Nitrate with Calcium Hydroxide: This method involves reacting an aqueous solution of ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]
Industrial Production Methods: Industrially, this compound is produced by treating limestone with nitric acid, followed by neutralization with ammonia. It is also an intermediate product of the Odda process, which involves the reaction of calcium phosphate with nitric acid .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of reducing agents.
Substitution Reactions: It can participate in substitution reactions where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can act as an oxidizing agent in various chemical reactions.
Reducing Agents: It can be reduced by strong reducing agents under specific conditions.
Major Products Formed:
Calcium Hydroxide: When this compound reacts with sodium hydroxide, it forms calcium hydroxide and sodium nitrate: [ \text{Ca(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2\text{NaNO}_3 ]
Scientific Research Applications
Calcium nitrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to synthesize calcium-based nanopowders via sol-gel processes.
Biology: It is used in the preparation of nutrient solutions for hydroponics and plant tissue culture.
Medicine: It is used in the formulation of certain medications and as a calcium supplement.
Mechanism of Action
The mechanism of action of calcium nitrate hydrate involves the dissociation of the compound in water to release calcium and nitrate ions. The calcium ions play a crucial role in various biological and chemical processes, including:
Calcium Signaling: Calcium ions act as secondary messengers in cellular signaling pathways.
Nitrate Reduction: Nitrate ions can be reduced to nitrite and then to ammonia, which is essential for plant growth.
Comparison with Similar Compounds
Calcium Ammonium Nitrate: A compound that also provides calcium and nitrogen but has a different solubility profile.
Calcium Potassium Nitrate: Another compound used in fertilizers, providing potassium in addition to calcium and nitrogen.
Uniqueness: Calcium nitrate hydrate is unique due to its high solubility in water and its ability to provide both calcium and nitrogen in a readily available form. This makes it particularly effective as a fertilizer and in various industrial applications .
Properties
IUPAC Name |
calcium;dinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQGEZLLWXYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583429 |
Source


|
| Record name | Calcium nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35054-52-5 |
Source


|
| Record name | Calcium nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














